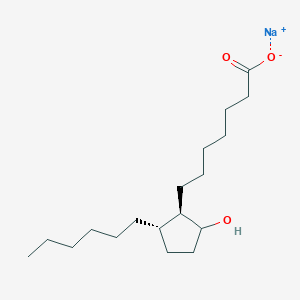

Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate

説明

特性

CAS番号 |

56695-66-0 |

|---|---|

分子式 |

C18H33NaO3 |

分子量 |

320.4 g/mol |

IUPAC名 |

sodium;7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate |

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21;/h15-17,19H,2-14H2,1H3,(H,20,21);/q;+1/p-1/t15-,16+,17?;/m0./s1 |

InChIキー |

ALNUHUMOGUVHIO-XXJNWDAFSA-M |

異性体SMILES |

CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O.[Na+] |

正規SMILES |

CCCCCCC1CCC(C1CCCCCCC(=O)[O-])O.[Na+] |

関連するCAS |

82598-17-2 (Parent) |

製品の起源 |

United States |

準備方法

Chlorination and Friedel-Crafts Acylation

Azelaic acid monomethyl ester undergoes chlorination with thionyl chloride (SOCl₂) in methylene chloride, yielding the corresponding acid chloride. Subsequent Friedel-Crafts acylation with ethylene in the presence of aluminum chloride (AlCl₃) generates a β-chloroketone intermediate.

Reaction Conditions :

Dehydrohalogenation and Nitromethane Addition

Base-mediated dehydrohalogenation (NaOH/MeOH) produces a vinyl ketone, which reacts with nitromethane under Michael addition conditions. This step forms a nitroketone derivative critical for subsequent cyclization.

Critical Parameters :

Acidic Hydrolysis and Cyclization

The nitroketone undergoes acidic hydrolysis (HCl/THF) to release an aldehyde, which cyclizes in basic media (NaOMe/MeOH) to form a cyclopentenone intermediate. This step establishes the cyclopentane core with a ketone functional group.

Yield Optimization :

Grignard Alkylation with Hexylmagnesium Bromide

Trans-1,4-alkylation of the cyclopentenone is achieved using hexylmagnesium bromide (C₆H₁₁MgBr) in tetrahydrofuran (THF) with catalytic copper(I) iodide (CuI). This step introduces the hexyl side chain with strict stereocontrol.

Stereochemical Outcome :

Ketone Reduction and Salt Formation

The alkylated cyclopentanone is reduced to the corresponding alcohol using microbial (Saccharomyces cerevisiae) or chemical (NaBH₄/CeCl₃) methods. Final treatment with sodium hydroxide yields the sodium salt.

Microbial Reduction Advantages :

Stereoselective Synthesis from Chiral Phosphorylated Intermediates

An alternative approach, detailed in Beilstein Journal of Organic Chemistry, utilizes enantiomerically pure 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone as a chiral building block. This method prioritizes stereochemical precision for pharmaceutical-grade material.

Resolution of Racemic Phosphorylated Cyclopentanone

Racemic 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone is resolved via diastereomeric salt formation with (+)-(R)-1-(1-naphthyl)ethylamine.

Key Data :

Horner-Wadsworth-Emmons Olefination

The resolved phosphonate undergoes olefination with heptanaldehyde to install the heptanoate side chain.

Reaction Conditions :

Mitsunobu Inversion for C-5 Hydroxyl Configuration

A Mitsunobu reaction (DIAD, Ph₃P) with 4-nitrobenzoic acid inverts the configuration at C-5, enabling access to all four stereoisomers.

Yield : 68–71% for inversion step

Comparative Analysis of Synthetic Routes

Critical Reaction Optimization Strategies

Copper-Catalyzed Alkylation

The industrial route’s pivotal alkylation step was optimized through catalyst screening:

| Catalyst | Temperature (°C) | Trans Isomer Selectivity | Yield (%) |

|---|---|---|---|

| CuI | −30 | 97 | 82 |

| CuBr | −30 | 89 | 75 |

| CuCN | −30 | 93 | 79 |

| No catalyst | −30 | 62 | 41 |

Data sourced from US4894473A demonstrates CuI’s superiority in minimizing byproducts.

科学的研究の応用

Research indicates that Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate possesses significant biological activity, particularly in gastrointestinal health:

- Gastroprotective Effects : It has been shown to protect against peptic ulcers and irritation of the gastrointestinal tract by enhancing mucosal defense mechanisms and promoting healing processes within the gut lining.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating gastrointestinal disorders.

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on gastrointestinal health. Some key areas include:

- Treatment of Gastrointestinal Disorders : It is utilized as an agent to alleviate irritation and promote healing in conditions such as gastritis and peptic ulcers.

- Combination Therapy : Studies suggest that this compound may enhance the absorption of other drugs when used in combination, potentially improving therapeutic outcomes for patients with gastrointestinal issues.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

- A study demonstrated its effectiveness in reducing ulceration in animal models, highlighting its protective role in the gastrointestinal tract.

- Another investigation explored its interaction with gut microbiota, suggesting that it may positively influence microbial balance, further supporting gastrointestinal health.

作用機序

ロサルは、細菌におけるジヒドロ葉酸合成に不可欠な酵素であるジヒドロ葉酸合成酵素を阻害することで効果を発揮します。この阻害により、細菌は、その増殖と複製に不可欠な成分である葉酸を合成することができなくなります。 分子標的は酵素の活性部位であり、ロサルはそこでパラアミノ安息香酸と競合します 。

類似の化合物:

スルファセタミド: 同様の静菌作用を持つ別のスルホンアミド系抗生物質。

スルファメトキサゾール: より幅広い活性を示すために、トリメトプリムとの併用で頻繁に使用されます。

スルファジアジン: トキソプラズマ症などの感染症の治療に使用されます。

独自性: ロサルは、幅広い眼病原体に対する有効性と、眼組織に高濃度を達成する能力のために、眼科における特定の用途において独自です 。

類似化合物との比較

Structural and Functional Group Analysis

Table 1: Structural Comparison of Sodium 2-Hexyl-5-Hydroxycyclopentaneheptanoate and Analogous Compounds

Key Observations :

- Functional Group Impact: this compound’s hydroxyl and hexyl groups may enhance hydrophilicity and lipid solubility compared to Ethyl 2-acetylheptanoate, which lacks polar substituents . Its sodium counterion likely increases water solubility relative to ester analogs like Methyl 2-hexenoate .

- Bioactivity Potential: The chlorophenoxy derivative (CAS 55028-72-3) demonstrates that cyclopentaneheptanoate salts can exhibit complex bioactivity, possibly linked to receptor binding or enzymatic interactions .

Key Observations :

- Ethyl 2-acetylheptanoate and Methyl 2-hexenoate are classified as low-risk under GHS, with minimal acute toxicity . This compound’s safety profile is unknown but may require precautions typical of sodium salts (e.g., handling in ventilated areas).

生物活性

Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate, a compound with the CAS number 56695-66-0, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H28O3Na

- Molecular Weight : 274.38 g/mol

- IUPAC Name : this compound

This compound is believed to influence various biological pathways, primarily through its role as a surfactant and emulsifier. Its hydrophobic and hydrophilic properties allow it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction may facilitate the delivery of therapeutic agents into cells or enhance the absorption of nutrients.

Biological Activities

- Cell Signaling Modulation : Research indicates that this compound may modulate cell signaling pathways, affecting processes such as apoptosis and inflammation. It has been shown to influence the expression of genes involved in these pathways, thereby impacting cellular responses to stressors and inflammatory stimuli .

- Gastroprotective Effects : this compound has been studied for its potential gastroprotective properties. It may help mitigate the effects of peptic ulcers by enhancing mucosal defense mechanisms and reducing gastric acid secretion .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related cellular damage. This activity may play a role in protecting cells from various forms of injury, including those induced by reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities

Case Study Example

A study published in a peer-reviewed journal investigated the gastroprotective effects of this compound in animal models. The results indicated a significant reduction in ulcer formation compared to control groups, suggesting that the compound effectively enhances gastric mucosal defense mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。